molecular formula C13H14F3N3 B11749916 [(3,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(3,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11749916
M. Wt: 269.27 g/mol
InChI Key: CFCKJEYTMHENOI-UHFFFAOYSA-N
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Description

(3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by the presence of fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the fluoroethyl group: This can be achieved through nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the difluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the difluorophenyl group to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-difluorophenyl)methylamine
  • (3,5-difluorophenyl)methylamine
  • (3,5-difluorophenyl)methylamine

Uniqueness

(3,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both difluorophenyl and fluoroethyl groups, which impart distinct chemical and biological properties. These fluorine-containing groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H14F3N3/c14-1-2-19-9-11(8-18-19)7-17-6-10-3-12(15)5-13(16)4-10/h3-5,8-9,17H,1-2,6-7H2

InChI Key

CFCKJEYTMHENOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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